molecular formula C11H16N2O2 B8702214 6-(Isopropylmethylamino)-5-methylnicotinic acid

6-(Isopropylmethylamino)-5-methylnicotinic acid

Cat. No.: B8702214
M. Wt: 208.26 g/mol
InChI Key: VTNOISLOCWKGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Isopropylmethylamino)-5-methylnicotinic acid is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylmethylamino)-5-methylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of 5-methyl-nicotinic acid with isopropyl-methyl-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylmethylamino)-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(Isopropylmethylamino)-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Isopropylmethylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in NAD+ biosynthesis.

    5-Methyl-Nicotinic Acid: A derivative with a similar structure but lacking the isopropyl-methyl-amino group.

    Isopropyl-Nicotinic Acid: Another derivative with different alkylation patterns.

Uniqueness

6-(Isopropylmethylamino)-5-methylnicotinic acid is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-methyl-6-[methyl(propan-2-yl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)13(4)10-8(3)5-9(6-12-10)11(14)15/h5-7H,1-4H3,(H,14,15)

InChI Key

VTNOISLOCWKGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 6-(ethyl-methyl-amino)-5-methyl-nicotinic acid using N-isopropyl-methyl-amine; LC-MS: tR=0.58 min, [M+1]+=209.10; 1H NMR (D6-DMSO): δ 1.23 (d, J=6.5 Hz, 6H), 2.40 (s, 3H), 2.97 (s, 3H), 4.22 (hept, J=6.8 Hz, 1H), 8.07 (s, 1H), 8.43 (d, J=2.0 Hz, 1H).
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